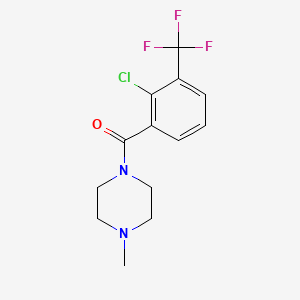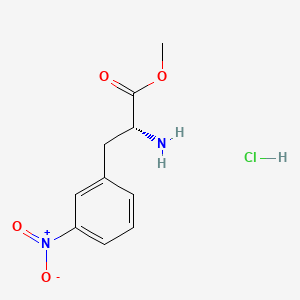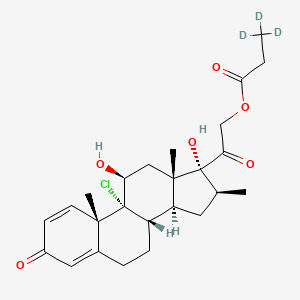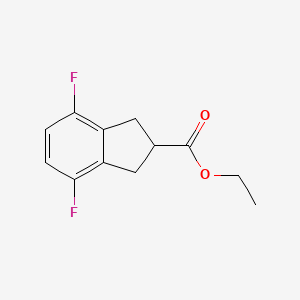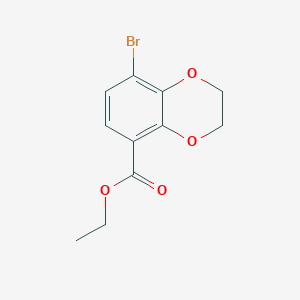
Ethyl 5-bromo-2,3-dihydro-1,4-benzodioxine-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-bromo-2,3-dihydro-1,4-benzodioxine-8-carboxylate is a chemical compound that belongs to the class of benzodioxines This compound is characterized by the presence of a bromine atom at the 5th position, an ethyl ester group at the 8th position, and a dihydro-1,4-benzodioxine core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-2,3-dihydro-1,4-benzodioxine-8-carboxylate typically involves the bromination of a precursor compound followed by esterification. One common method involves the bromination of 2,3-dihydro-1,4-benzodioxine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting brominated intermediate is then subjected to esterification with ethanol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-bromo-2,3-dihydro-1,4-benzodioxine-8-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The dihydro-1,4-benzodioxine core can be oxidized to form quinone derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-bromo-2,3-dihydro-1,4-benzodioxine-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 5-bromo-2,3-dihydro-1,4-benzodioxine-8-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the ester group play crucial roles in its binding affinity and specificity. The dihydro-1,4-benzodioxine core may also contribute to its overall pharmacophore, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-bromo-2,3-dihydro-1,4-benzodioxine-8-carboxylate can be compared with other benzodioxine derivatives:
Ethyl 5-chloro-2,3-dihydro-1,4-benzodioxine-8-carboxylate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Ethyl 5-fluoro-2,3-dihydro-1,4-benzodioxine-8-carboxylate: Contains a fluorine atom, potentially altering its electronic properties and interactions with biological targets.
Ethyl 5-iodo-2,3-dihydro-1,4-benzodioxine-8-carboxylate: The presence of an iodine atom may enhance its reactivity in certain substitution reactions.
Each of these compounds has unique properties that can be leveraged for specific applications, highlighting the versatility of the benzodioxine scaffold.
Eigenschaften
CAS-Nummer |
1312609-84-9 |
|---|---|
Molekularformel |
C11H11BrO4 |
Molekulargewicht |
287.11 g/mol |
IUPAC-Name |
ethyl 5-bromo-2,3-dihydro-1,4-benzodioxine-8-carboxylate |
InChI |
InChI=1S/C11H11BrO4/c1-2-14-11(13)7-3-4-8(12)10-9(7)15-5-6-16-10/h3-4H,2,5-6H2,1H3 |
InChI-Schlüssel |
SCRFHNVZVIVJIP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C2C(=C(C=C1)Br)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


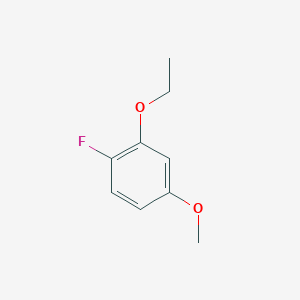

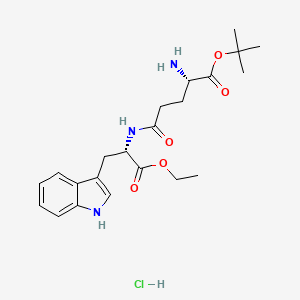
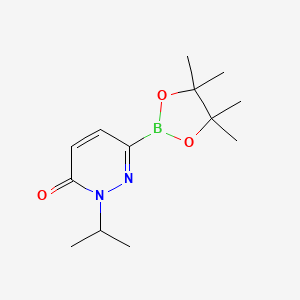
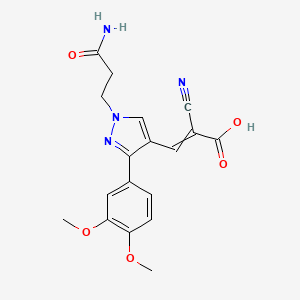
![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(1S,13S,15S,17S)-1-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-17-ethyl-17-hydroxy-13-methoxycarbonyl-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B14027720.png)
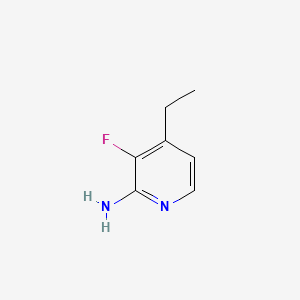
![4-[(trans-4-Aminocyclohexyl)oxy]benzonitrile HCl](/img/structure/B14027726.png)
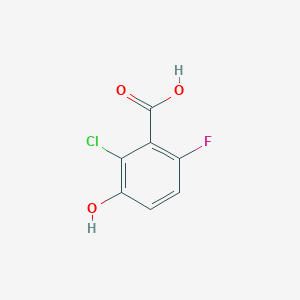
![Methyl 4-bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14027744.png)
